molecular formula C6H4ClN3 B1645506 5-Amino3-chloro-4-cyanopyridine

5-Amino3-chloro-4-cyanopyridine

Cat. No. B1645506
M. Wt: 153.57 g/mol
InChI Key: QGPCSGWJMJQOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino3-chloro-4-cyanopyridine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

IUPAC Name

3-amino-5-chloropyridine-4-carbonitrile

InChI

InChI=1S/C6H4ClN3/c7-5-2-10-3-6(9)4(5)1-8/h2-3H,9H2

InChI Key

QGPCSGWJMJQOPI-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C=N1)Cl)C#N)N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tin (II) chloride (1.42 g, 7.5 mmol) was added to a solution of 5-azido-3-chloro-4-cyanopyridine (0.9 g, 5 mmol) in ethanol (20 ml) and water (0.3 ml). Bubbling ensued. The mixture was stirred for 1 h. and then extracted twice with ethyl acetate. The extracts were washed twice with saturated aqueous sodium bicarbonate and dried over sodium sulphate. Evaporation of the solvent gave the product as an oil, which was purified by flash column chromatography on silica gel, eluting with dichloromethane/metahnol (10:1) to afford the product. MS (+CI) m/z 152 [M−H]+; 1H NMR (d6-DMSO) 8.15 (1H, s), 7.87 (1H, s), 6.88 (2H, s).
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
5-azido-3-chloro-4-cyanopyridine
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One

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